molecular formula C18H15N3O B4778020 2-anilino-N-phenylnicotinamide CAS No. 52099-85-1

2-anilino-N-phenylnicotinamide

Cat. No. B4778020
CAS RN: 52099-85-1
M. Wt: 289.3 g/mol
InChI Key: KCHAJICNYGZISZ-UHFFFAOYSA-N
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Description

2-anilino-N-phenylnicotinamide, commonly known as APN, is a chemical compound that has been widely used in scientific research. APN belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been found to have potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of APN involves the inhibition of 2-anilino-N-phenylnicotinamide oxidase. 2-anilino-N-phenylnicotinamide oxidase is an enzyme that produces ROS, which cause oxidative stress and inflammation. APN inhibits the activity of 2-anilino-N-phenylnicotinamide oxidase, thereby reducing the production of ROS and preventing oxidative stress and inflammation.
Biochemical and Physiological Effects
APN has been found to have various biochemical and physiological effects. APN has been shown to reduce the production of ROS, prevent oxidative stress and inflammation, and improve endothelial function. APN has also been found to have anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

APN has several advantages for lab experiments. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, which makes it a useful tool for studying the role of 2-anilino-N-phenylnicotinamide oxidase in various diseases. APN is also stable and can be easily synthesized in large quantities. However, APN has some limitations for lab experiments. APN has poor solubility in water, which can limit its use in some experiments. APN also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on APN. One area of research is to explore the therapeutic potential of APN in various diseases. APN has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to explore the effectiveness of APN in these diseases. Another area of research is to develop more potent and selective 2-anilino-N-phenylnicotinamide oxidase inhibitors. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, but it has some limitations. Developing more potent and selective inhibitors could lead to more effective therapies for various diseases. Finally, research is needed to explore the pharmacokinetics and pharmacodynamics of APN in vivo. Understanding the pharmacokinetics and pharmacodynamics of APN could help in the development of more effective therapies.
Conclusion
In conclusion, APN is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, which makes it a useful tool for studying the role of 2-anilino-N-phenylnicotinamide oxidase in various diseases. APN has been found to have potential therapeutic applications in cancer, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to explore the effectiveness of APN in these diseases. Developing more potent and selective 2-anilino-N-phenylnicotinamide oxidase inhibitors and understanding the pharmacokinetics and pharmacodynamics of APN could lead to more effective therapies for various diseases.

Scientific Research Applications

APN has been extensively used in scientific research due to its potential therapeutic applications. APN has been found to inhibit 2-anilino-N-phenylnicotinamide oxidase, an enzyme that produces reactive oxygen species (ROS) that cause oxidative stress and inflammation. APN has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

2-anilino-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(21-15-10-5-2-6-11-15)16-12-7-13-19-17(16)20-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHAJICNYGZISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249184
Record name N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-phenylnicotinamide

CAS RN

52099-85-1
Record name N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52099-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 31.5 g (0.2 mole) of 2-chloro-3-pyridinecarboxylic acid in 75 mL of xylene was added 18.6 g (0.2 mole) of aniline, and the reaction mixture was heated at 190° C. (oil bath) for 45 min; then cooled. The xylene was filtered, and the reaction melt that had formed was crushed and partitioned between 100 mL of aqueous NaHCO3 (pH 8) and CH2Cl2 (150 mL). The solid that remained suspended in the two-phase system was filtered and discarded. The filtrate was concentrated to 200 mL, and the solid that precipitated from the two-phase system was filtered to give 7.6 g (13%) of N-phenyl-2-(phenylamino)-3-pyridinecarboxamide. Acetic acid was added to the filtrate to acidify the aqueous layer to pH 6 and the CH2Cl2 layer was separated. The aqueous solution was extracted with CH2Cl2 and the combined extracts were concentrated to 100 mL; the solid that precipitated was filtered and washed sequentially with water and CH2Cl2 to give 15.6 g of the product. An additional 5.3 g of the product was to obtained from the filtrate for a total yield of 20.9 g (49%). The combined product was triturated with CH2Cl2 and then filtered to give 19.6 (46%) of the product as a yellow solid; mp 152°-155° C.; TLC (C6H12 -EtAc; 4:1 and EtAc-MeOH-NH4OH, 16:3:1) showed a single component. MS (EI) m/e (relative intensity): 214 (M+, 100), 213 (94), 195 (70), 169 (45), 168 (70), 167 (22), 77 (37), 51 (26).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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